2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its quinoxaline core, which is substituted with diphenylamino groups, making it a valuable material in organic electronics and photodynamic therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine typically involves multiple steps, including the formation of the quinoxaline core and subsequent substitution with diphenylamino groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in the product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline core to more reduced forms, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or dimethylformamide to facilitate the reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered electronic and photophysical properties, making them suitable for applications in organic electronics and photodynamic therapy .
Wissenschaftliche Forschungsanwendungen
2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in the development of fluorescent probes for bioimaging and diagnostic applications.
Wirkmechanismus
The mechanism by which 2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine exerts its effects involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. This process is crucial in photodynamic therapy, where the generated ROS can induce cell death in cancer cells. The molecular targets and pathways involved include cellular components like lipids, proteins, and nucleic acids, which are damaged by the ROS, leading to apoptosis or necrosis of the cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Another compound with diphenylamino groups, used in organic synthesis and optoelectronics.
4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: A compound with similar structural features, used in fluorescent sensors and OLEDs.
Uniqueness
2,3-bis[4-(diphenylamino)phenyl]-N,N-diphenylquinoxalin-6-amine is unique due to its quinoxaline core, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and organic electronics, where efficient light absorption and energy transfer are crucial .
Eigenschaften
Molekularformel |
C56H41N5 |
---|---|
Molekulargewicht |
784.0 g/mol |
IUPAC-Name |
N,N-diphenyl-2,3-bis[4-(N-phenylanilino)phenyl]quinoxalin-6-amine |
InChI |
InChI=1S/C56H41N5/c1-7-19-44(20-8-1)59(45-21-9-2-10-22-45)50-35-31-42(32-36-50)55-56(43-33-37-51(38-34-43)60(46-23-11-3-12-24-46)47-25-13-4-14-26-47)58-54-41-52(39-40-53(54)57-55)61(48-27-15-5-16-28-48)49-29-17-6-18-30-49/h1-41H |
InChI-Schlüssel |
AUQKIXLCIPLQKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=C(C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)N=C4C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.